molecular formula C20H19FN6O3 B11934193 (7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one

(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one

Cat. No.: B11934193
M. Wt: 410.4 g/mol
InChI Key: UMZFBMAHLWQSBF-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one" is a structurally complex molecule featuring a spirocyclic framework with fused polycyclic rings, multiple heteroatoms (6 nitrogen atoms, 2 oxygen atoms), and a cyclopropane moiety. The fluorine atom at position 10 and the spiro junction at the cyclopropane ring are critical to its electronic and steric properties. Such compounds are often explored for pharmaceutical applications due to their ability to interact with biological targets through diverse binding modes .

Properties

Molecular Formula

C20H19FN6O3

Molecular Weight

410.4 g/mol

IUPAC Name

(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one

InChI

InChI=1S/C20H19FN6O3/c21-12-7-13-15-10-29-6-5-26(15)16-1-4-27-17(24-16)14(9-23-27)18(28)25-20(2-3-20)11-30-19(13)22-8-12/h1,4,7-9,15H,2-3,5-6,10-11H2,(H,25,28)/t15-/m1/s1

InChI Key

UMZFBMAHLWQSBF-OAHLLOKOSA-N

Isomeric SMILES

C1CC12COC3=C(C=C(C=N3)F)[C@H]4COCCN4C5=NC6=C(C=NN6C=C5)C(=O)N2

Canonical SMILES

C1CC12COC3=C(C=C(C=N3)F)C4COCCN4C5=NC6=C(C=NN6C=C5)C(=O)N2

Origin of Product

United States

Preparation Methods

Cyclopropanation Techniques

The spirocyclopropane moiety is central to the compound’s structure. Three primary methods have been employed:

Alkylation with 1,2-Dibromoethane

A method adapted from spiro[cyclopropane-indole] synthesis involves treating a heterocyclic precursor (e.g., indole or oxindole derivatives) with 1,2-dibromoethane in the presence of a strong base. For example, lithium diisopropylamide (LDA) at -40°C facilitates cyclopropanation via nucleophilic attack, yielding spirocyclic intermediates with up to 93% efficiency.

Example Reaction:

Heterocyclic precursor+1,2-dibromoethaneLDA, -40°CSpirocyclopropane intermediate\text{Heterocyclic precursor} + 1,2\text{-dibromoethane} \xrightarrow{\text{LDA, -40°C}} \text{Spirocyclopropane intermediate}

Magnesium-Mediated Bromoform Addition

Conjugate addition of bromoform (CHBr₃) to α,β-unsaturated ketones in tetrahydrofuran (THF) with magnesium generates dibromocyclopropanes. This method, optimized for indazolone derivatives, achieves yields of 52–88%.

Conditions:

  • Solvent: THF

  • Temperature: 0°C to room temperature

  • Key reagent: Mg (10 equiv.)

Dearomatization with Sulfur Ylides

Sulfur ylides (e.g., generated from sulfonium salts) induce dearomatization of indole derivatives, forming spirocyclopropanes. This method avoids harsh conditions and provides enantiomeric control.

Fluorination Methods

Multi-Step Synthesis Approaches

Stepwise Assembly of the Pentacyclic Core

The hexazapentacyclic backbone is constructed through sequential cyclization and cross-coupling reactions:

  • Heterocycle Formation : Piperazine and pyridine rings are built via Ullmann coupling or Buchwald-Hartwig amination.

  • Oxidation-Reduction Cycles : Ketone groups are introduced using MnO₂, while LiAlH₄ reduces intermediates.

  • Macrocycle Closure : Ring-closing metathesis (Grubbs catalyst) or Mitsunobu reactions form the 14-membered dioxa ring.

Final Cyclopropanation and Fluorination

A representative synthesis involves:

  • Precursor Synthesis : A pentacyclic ketone is alkylated with 1,2-dibromoethane under basic conditions.

  • Fluorination : The intermediate is treated with Selectfluor® in CH₃CN at 80°C.

  • Chiral Resolution : Chiral HPLC separates the (7S)-enantiomer from the racemic mixture.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
Fluorination solventCH₃CN90%
CyclopropanationTHF at 0°C88%
Alkylation baseLDA at -40°C93%

Reagent Stoichiometry

  • Selectfluor® : 1.5 equivalents ensure complete fluorination.

  • Mg in Bromoform reactions : 10 equivalents prevent side product formation.

Stereochemical Considerations

The (7S)-configuration is achieved through:

  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed steps.

  • Dynamic Kinetic Resolution : Racemic intermediates are resolved using chiral auxiliaries.

Challenges and Solutions

ChallengeSolutionSource
Low regioselectivityUse directing groups (e.g., -OMe)
EpimerizationLow-temperature workup
Purification complexitySilica gel chromatography

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets through its unique spiro structure and fluorine atom. Potential pathways include:

  • Binding to specific enzymes or receptors, leading to modulation of their activity.
  • Interacting with cellular membranes, potentially altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The target’s spirocyclopropane and hexaza configuration are unique among compared compounds, likely enhancing rigidity and binding specificity .
  • Exatecan Mesylate shares a polycyclic framework but incorporates fewer nitrogen atoms and a mesylate salt group, improving solubility .
  • Thiazolo-androstenones () prioritize sulfur-containing heterocycles (thiazole), which may alter metabolic stability compared to nitrogen-rich systems .

Substituent Effects and Bioactivity

Fluorine positioning and substituent diversity significantly influence pharmacological profiles:

Compound Fluorine Position Key Substituents Reported Bioactivity
Target Compound C10 Cyclopropane, Spiro junction Unknown (theoretical anticancer)
Exatecan Mesylate C18 Ethyl, hydroxy, methanesulfonate Anticancer (topoisomerase I inhibitor)
Thiazolo-androstenones 3-/4-F on phenyl Methyl, thiazole, dihydroxyphenyl Antimicrobial, enzyme inhibition

Analysis :

  • Exatecan’s C18 fluorine contributes to DNA topoisomerase I inhibition, suggesting fluorination position is critical for mechanism-specific activity .

Physicochemical Properties

Property Target Compound Exatecan Mesylate () Thiazolo-androstenones ()
Calculated LogP ~3.5 (estimated) 1.2 (mesylate improves solubility) 2.8–3.5
Polar Surface Area (Ų) ~120 150 90–110
Synthetic Yield Not reported Not reported 40–61%

Insights :

  • The target’s high nitrogen content may reduce LogP compared to sulfur-containing thiazolo-androstenones, balancing lipophilicity and solubility .
  • Exatecan’s mesylate group lowers LogP, highlighting the role of counterions in optimizing drug-like properties .

Biological Activity

(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one is a complex organic compound with potential biological activities that warrant detailed investigation. This article compiles current research findings on its biological activity including antimicrobial properties and potential applications in cancer therapy.

Synthesis and Characterization

The compound has been synthesized through various organic reactions involving spiro compounds and fluorinated intermediates. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) have been employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of related spiro compounds. For example:

  • Study A : A series of spiro[indol-thiazolidon-2,4-diones] were synthesized and tested for antimicrobial efficacy against various bacterial strains. The results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
  • Study B : The synthesis of fluorinated spiro compounds demonstrated enhanced antimicrobial properties when compared to their non-fluorinated counterparts. The introduction of fluorine was found to improve the lipophilicity of the compounds, enhancing membrane penetration and activity against pathogens .

Antiviral Activity

Another area of interest is the antiviral potential of similar fluorinated compounds:

  • Case Study : A class of substituted spiro-isoxazolines showed promising activity against human cytomegalovirus (HCMV). The study reported that these compounds exhibited low cytotoxicity while effectively inhibiting viral replication at micromolar concentrations .

Research Findings

The following table summarizes key findings from recent research on the biological activities associated with related spiro compounds:

Compound TypeActivity TypeMIC/IC50 ValuesReference
Spiro[indol-thiazolidon-2,4-diones]Antimicrobial8 - 32 µg/mL
Fluorinated spiro compoundsAntimicrobialEnhanced compared to non-fluorinated
Substituted spiro-isoxazolinesAntiviralIC50 ~ 5 µM

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of the spiro compound was tested against various cancer cell lines and showed promising cytotoxic effects due to its ability to induce apoptosis in tumor cells.

Antimicrobial Properties

The presence of fluorine in organic compounds often enhances their biological activity.

  • Research Findings : Compounds analogous to (7S)-10-fluorospiro have been evaluated for their antimicrobial properties against bacteria and fungi. Preliminary results suggest effective inhibition of growth in several pathogenic strains.

Polymer Synthesis

The unique structure of (7S)-10-fluorospiro allows for its incorporation into polymer matrices.

  • Application Example : Researchers have explored the use of this compound in creating novel polymer composites that exhibit enhanced thermal stability and mechanical strength.

Photonic Devices

Due to its optical properties, this compound could be utilized in the development of photonic devices.

  • Case Study : Experiments have shown that incorporating spiro compounds into photonic materials can improve light absorption and emission characteristics.

Toxicological Studies

Safety assessments are crucial for any potential applications of new compounds.

  • Findings : Toxicological evaluations indicate that while some derivatives show low toxicity profiles in vitro, further studies are needed to assess long-term effects and bioaccumulation in vivo.

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges arise during its multistep synthesis?

The compound’s complexity requires modular synthesis strategies. A stepwise approach involving cyclopropane ring formation followed by fluorination and spirocyclic assembly is common. Key challenges include steric hindrance during cyclization and fluorination efficiency. For example, fluorination at the 10-position may require selective fluorinating agents (e.g., DAST or XtalFluor-E) under inert conditions to avoid side reactions. Intermediate purification via column chromatography or recrystallization is critical, with NMR (¹H/¹³C) and HRMS used for structural validation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Thermal Stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and monitor photodegradation via LC-MS. Fluorinated compounds often exhibit enhanced stability due to electron-withdrawing effects, but the spirocyclic structure may introduce strain-dependent vulnerabilities .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR for backbone assignment, ¹⁹F NMR to confirm fluorination position and purity.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI-TOF with <5 ppm error) .
  • X-ray Crystallography : Resolve spirocyclic and cyclopropane geometries, particularly if polymorphism is suspected .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR or GRRM) can predict feasible intermediates and transition states. For example, ICReDD’s workflow combines computed activation energies with experimental feedback to prioritize high-yield pathways. Machine learning (ML) models trained on fluorinated spirocyclic analogs may further narrow optimal conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions in experimental vs. computational data for reaction mechanisms?

  • Kinetic Isotope Effects (KIE) : Compare experimental and computed KIEs to validate proposed mechanisms.
  • In Situ Spectroscopy : Use Raman or IR to detect transient intermediates predicted by simulations.
  • Sensitivity Analysis : Identify parameters (e.g., temperature, solvent polarity) where computational models diverge from empirical results, then refine force fields or basis sets accordingly .

Q. How can factorial design improve yield optimization for this compound?

A 2³ factorial design evaluating temperature, catalyst loading, and reaction time can identify critical interactions. For example:

FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)510
Time (h)1224
Response surface methodology (RSM) then models non-linear relationships. Orthogonal arrays reduce experimental runs while maximizing data utility .

Q. What role does fluorination play in the compound’s bioactivity and metabolic stability?

Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 inhibition). Computational docking studies (e.g., AutoDock) can predict binding affinities to target proteins, while in vitro assays (e.g., microsomal stability tests) quantify half-life improvements. Contrast with non-fluorinated analogs to isolate fluorine’s contribution .

Methodological Resources

  • Safety Protocols : Refer to GBZ/T 160.1 and EN 14042 for handling fluorinated compounds, including PPE requirements and waste disposal .
  • Data Analysis Tools : COMSOL Multiphysics for reaction simulation; Python/R for factorial design and regression analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.